molecular formula C13H9O5- B14235423 6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate CAS No. 213673-77-9

6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate

Cat. No.: B14235423
CAS No.: 213673-77-9
M. Wt: 245.21 g/mol
InChI Key: GHJJEWGJHYOJMZ-UHFFFAOYSA-M
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Description

6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate is a chemical compound belonging to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of carboxyl and methoxycarbonyl functional groups attached to the naphthalene core. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate typically involves multi-step organic reactions. One common method includes the esterification of naphthalene derivatives followed by carboxylation. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of carboxyl and methoxycarbonyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

CAS No.

213673-77-9

Molecular Formula

C13H9O5-

Molecular Weight

245.21 g/mol

IUPAC Name

6-carboxy-3-methoxycarbonylnaphthalen-2-olate

InChI

InChI=1S/C13H10O5/c1-18-13(17)10-5-9-4-8(12(15)16)3-2-7(9)6-11(10)14/h2-6,14H,1H3,(H,15,16)/p-1

InChI Key

GHJJEWGJHYOJMZ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=C1)C(=O)O)[O-]

Origin of Product

United States

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